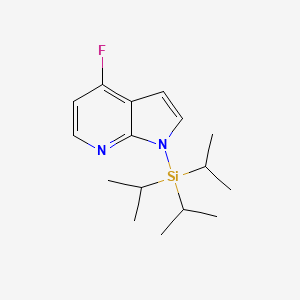

4-Fluoro-1-(triisopropylsilanyl)-7-azaindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-8-14-15(17)7-9-18-16(14)19/h7-13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESANHMKGXGZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460639 | |

| Record name | 4-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640735-25-7 | |

| Record name | 4-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640735-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-1-(triisopropylsilanyl)-7-azaindole

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoro-1-(triisopropylsilanyl)-7-azaindole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Data

The physicochemical properties of this compound (CAS No. 640735-25-7) are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for its application in drug design.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅FN₂Si | [1][2] |

| Molecular Weight | 292.47 g/mol | [1][2] |

| LogP | 5.199 | [1] |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 4 | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | 4°C | [1] |

| SMILES | FC1=C2C(N(C=C2)--INVALID-LINK--(C(C)C)C(C)C)=NC=C1 | [1] |

For comparative purposes, the properties of the parent compound, 4-Fluoro-7-azaindole (CAS No. 640735-23-5), are presented below.

| Property | Value | Source |

| Melting Point | 118-120°C | [3] |

| Density (Predicted) | 1.370 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 13.28 ± 0.40 | [3] |

| Form | Solid | [3] |

| Color | Off-White to Pale Yellow | [3] |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol, THF | [3] |

Experimental Protocols

Detailed experimental methodologies for determining key physicochemical properties are outlined below. These protocols are representative of standard laboratory practices.

Determination of Melting Point

The melting point of a solid compound is determined using a melting point apparatus. A small, powdered sample of the crystalline material is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Measurement of LogP (Octanol-Water Partition Coefficient)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an organic (n-octanol) and an aqueous phase. A common method is the shake-flask method, where a known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning, and then the phases are separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The LogP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa

The pKa, a measure of the acidity of a compound, can be determined by spectrophotometric titration.[4] A solution of the compound in a suitable solvent (e.g., acetonitrile) is titrated with a strong acid or base.[4] The changes in the UV-Vis absorbance spectrum are monitored as a function of the titrant volume. The pKa is then determined from the titration curve by identifying the point of half-neutralization.

Potential Biological Activity and Signaling Pathways

Azaindole scaffolds are recognized as privileged structures in medicinal chemistry, frequently targeting kinases involved in various signaling pathways.[5][6][7] The nitrogen atom in the azaindole ring can act as a hydrogen bond acceptor, facilitating interactions with the hinge region of protein kinases, similar to the adenine moiety of ATP.[6] This makes 7-azaindole derivatives promising candidates for the development of kinase inhibitors for diseases such as cancer and inflammatory conditions.[6][8]

Below is a generalized diagram of a kinase signaling pathway that could be targeted by a 7-azaindole derivative.

Caption: Generalized kinase signaling pathway and potential inhibition by an azaindole derivative.

Experimental Workflow: In Vitro Kinase Assay

To evaluate the inhibitory activity of compounds like this compound against a specific kinase, an in vitro enzymatic assay is commonly employed. The following diagram illustrates a typical workflow for such an assay.

Caption: Workflow for an in vitro kinase inhibition assay.

References

- 1. chemscene.com [chemscene.com]

- 2. anaxlab.com [anaxlab.com]

- 3. 4-FLUORO-7-AZAINDOLE | 640735-23-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 4-Fluoro-1-(triisopropylsilanyl)-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-Fluoro-1-(triisopropylsilanyl)-7-azaindole, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document collates available data on its chemical properties, offers generalized experimental protocols for its characterization, and presents a hypothetical signaling pathway to illustrate its potential role in drug development. The information is intended to support researchers and scientists in their work with this and related heterocyclic compounds.

Introduction

This compound, also known as 4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic compound of significant interest in medicinal chemistry. Its 7-azaindole core is a recognized pharmacophore, forming the scaffold of numerous kinase inhibitors and other therapeutic agents. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the triisopropylsilyl (TIPS) protecting group offers stability during multi-step syntheses and allows for selective functionalization.[1] This guide explores the structural aspects of this molecule, providing a foundational understanding for its application in drug discovery and development.

Chemical and Physical Properties

While extensive experimental data for this compound is not publicly available, the fundamental properties can be summarized. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 640735-25-7 | Internal DB |

| Molecular Formula | C₁₆H₂₅FN₂Si | Internal DB |

| Molecular Weight | 292.47 g/mol | [1] |

| Appearance | Off-white solid (presumed) | General Knowledge |

| Purity | ≥97% (commercially available) | [1] |

| Storage Conditions | 2-8°C, sealed, dry | [1] |

Structural Elucidation: Experimental Protocols

Precise structural determination is paramount for understanding the reactivity and biological interactions of this compound. The following are generalized experimental protocols for its characterization based on standard methodologies for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer.

¹H NMR (Proton NMR) Spectroscopy:

-

Purpose: To identify the number and types of hydrogen atoms in the molecule.

-

Typical Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Spectral width: 12-16 ppm

-

-

Expected Signals: Signals corresponding to the aromatic protons on the azaindole core and the aliphatic protons of the triisopropylsilyl group.

¹³C NMR (Carbon-13 NMR) Spectroscopy:

-

Purpose: To identify the number and types of carbon atoms in the molecule.

-

Typical Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Spectral width: 200-240 ppm

-

-

Expected Signals: Resonances for the aromatic carbons of the azaindole ring and the aliphatic carbons of the TIPS group.

¹⁹F NMR (Fluorine-19 NMR) Spectroscopy:

-

Purpose: To confirm the presence and chemical environment of the fluorine atom.

-

Typical Parameters:

-

Number of scans: 128-256

-

Relaxation delay: 1-2 seconds

-

-

Expected Signals: A single resonance, likely showing coupling to nearby protons.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Infuse the solution directly into the mass spectrometer.

Data Acquisition:

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Determine the accurate mass to confirm the elemental composition.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

Protocol:

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents should be screened.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software.

Hypothetical Role in Kinase Inhibition Signaling Pathway

The 1H-pyrrolo[2,3-b]pyridine scaffold is a known "hinge-binding" motif for many protein kinases. Derivatives of this structure have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR). The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of this compound might act as a kinase inhibitor.

Synthetic Workflow and Characterization

The synthesis of this compound and its subsequent use as a building block in drug discovery involves a series of well-defined steps. The following diagram outlines a logical workflow from synthesis to the identification of a lead compound.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents, particularly kinase inhibitors. While detailed public data on its structural analysis is limited, this guide provides a framework for its characterization and a conceptual understanding of its potential applications. The generalized protocols and hypothetical pathways presented herein are intended to aid researchers in the strategic design and execution of their studies involving this and related compounds. Further experimental investigation is necessary to fully elucidate the specific structural and biological properties of this promising molecule.

References

In-Depth Technical Guide: ¹H NMR Spectrum of 4-Fluoro-1-(triisopropylsilanyl)-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-Fluoro-1-(triisopropylsilanyl)-7-azaindole, a key intermediate in the synthesis of various therapeutic agents. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents an estimated ¹H NMR spectrum based on the analysis of structurally related 7-azaindole derivatives. The methodologies for sample preparation and data acquisition are detailed to ensure reproducibility in a laboratory setting.

Data Presentation: Estimated ¹H NMR Spectral Data

The following table summarizes the estimated ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These estimations are derived from documented spectra of similar 7-azaindole and silylated heterocyclic compounds.

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.20 | d | ~5.0 |

| H-5 | ~7.10 | dd | ~5.0, ~8.0 |

| H-2 | ~7.50 | d | ~3.5 |

| H-3 | ~6.60 | d | ~3.5 |

| CH (TIPS) | ~1.70 | sept | ~7.5 |

| CH₃ (TIPS) | ~1.15 | d | ~7.5 |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra. The following sections detail the recommended procedures for sample preparation and data acquisition.

Sample Preparation

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) of high purity (0.6-0.7 mL)

-

High-quality 5 mm NMR tube

-

Vortex mixer

-

Pipettes

Procedure:

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Dissolving the Sample: Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Transferring to NMR Tube: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure no solid particles are transferred.

-

Mixing: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

¹H NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Receiver Gain (RG): Set automatically by the instrument.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Visualization of Molecular Structure and Proton Assignments

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its ¹H NMR analysis.

Caption: Molecular structure and key proton environments of this compound.

Caption: Experimental workflow for the ¹H NMR analysis of this compound.

The Enhanced Reactivity of 4-Fluoro-7-Azaindole: A Technical Deep Dive for Drug Discovery Professionals

An In-depth Guide to the Role of 4-Fluoro Substitution on 7-Azaindole Reactivity, Experimental Protocols, and Implications for Pharmaceutical Research

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the hinge-binding motif of ATP in kinases. The strategic introduction of a fluorine atom at the 4-position of this scaffold has emerged as a powerful tool to modulate the reactivity and physicochemical properties of the molecule, offering significant advantages in drug discovery and development. This technical guide provides a comprehensive analysis of the role of 4-fluoro substitution on 7-azaindole reactivity, supported by experimental data, detailed protocols, and visualizations of key chemical transformations.

The Activating Effect of 4-Fluoro Substitution on Reactivity

The introduction of a fluorine atom at the 4-position of the 7-azaindole ring system has a profound impact on its chemical reactivity, primarily by enhancing its susceptibility to nucleophilic aromatic substitution (SNAr). This heightened reactivity is attributed to the strong electron-withdrawing nature of the fluorine atom, which decreases the electron density of the pyridine ring, making it more electrophilic and thus more prone to attack by nucleophiles.

Enhanced Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

Studies have demonstrated that 4-fluoro-7-azaindoles exhibit greater reactivity towards SNAr reactions compared to their 4-chloro counterparts.[1] This is a crucial consideration in the synthesis of complex drug molecules, as it allows for the introduction of a wide range of functionalities at the 4-position under milder reaction conditions. The increased reactivity of the fluoro-substituted compound can lead to higher yields and reduced reaction times.

Table 1: Comparative Reactivity of 4-Halo-7-Azaindoles in Nucleophilic Aromatic Substitution

| Halogen at C4 | Nucleophile | Reaction Conditions | Yield | Reference |

| Fluoro | Cyclic secondary amines | Microwave heating | Higher than chloro | [1] |

| Chloro | Cyclic secondary amines | Microwave heating | Lower than fluoro | [1] |

While specific kinetic data is not extensively available in the literature, the qualitative observations of higher yields and faster reactions strongly support the activating effect of the 4-fluoro substituent.

Influence on Palladium-Catalyzed Cross-Coupling Reactions

The 4-fluoro-7-azaindole moiety also participates in various palladium-catalyzed cross-coupling reactions, which are instrumental in constructing carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally strong, under specific catalytic conditions, it can be activated for cross-coupling. More commonly, the 4-position is first converted to a more reactive group like a bromo or iodo substituent to facilitate these transformations. However, the electronic effect of the fluorine atom can still influence the reactivity of other positions on the azaindole ring.

Quantitative Data on Reactivity and Physicochemical Properties

Table 2: Calculated pKa Values of Parent Azaindole Isomers

| Isomer | Calculated pKa |

| 4-Azaindole | 4.85 |

| 5-Azaindole | 8.42 |

| 6-Azaindole | 5.61 |

| 7-Azaindole | 3.67 |

Data sourced from a study using Marvin Sketch software for pKa calculation.[2]

The lower pKa of 7-azaindole compared to other isomers suggests a more acidic N-H proton. The introduction of a strongly electron-withdrawing fluorine atom at the 4-position is anticipated to further decrease this pKa value.

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of 4-fluoro-7-azaindole, compiled from various literature sources.

Synthesis of 4-Fluoro-7-Azaindole Derivatives

The synthesis of the 4-fluoro-7-azaindole core can be achieved through several routes. One common approach involves the construction of the substituted pyridine ring followed by the annulation of the pyrrole ring.

Protocol 1: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization

This protocol describes the synthesis of a 2-phenyl-7-azaindole derivative from 2-fluoro-3-picoline and benzonitrile, which can be adapted for the synthesis of other derivatives.

Materials:

-

2-Fluoro-3-picoline

-

Lithium diisopropylamide (LDA)

-

Benzonitrile (PhCN)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium

-

Diisopropylamine

Procedure:

-

To a solution of diisopropylamine (4.2 mmol) in anhydrous THF (20.0 mL) at -40 °C under an argon atmosphere, add n-butyllithium (4.2 mmol, 1.6 M in hexanes) via syringe.

-

Stir the resulting LDA solution for 5 minutes at -40 °C.

-

Add 2-fluoro-3-picoline (2.0 mmol) to the LDA solution and stir for 60 minutes at -40 °C.

-

Add benzonitrile (2.1 mmol) to the reaction mixture and continue stirring for an additional 2 hours at -40 °C.

-

Quench the reaction with an aqueous solution and extract the product with an organic solvent.

-

Purify the crude product by chromatography to yield 2-phenyl-7-azaindole.[3]

Expected Yield: 80-82%[3]

Diagram 1: Synthesis of 2-Phenyl-7-Azaindole

Nucleophilic Aromatic Substitution (SNAr) of 4-Fluoro-7-Azaindole

The enhanced reactivity of the C-F bond at the 4-position allows for its displacement by various nucleophiles.

Protocol 2: General Procedure for SNAr with Amines

Materials:

-

4-Fluoro-7-azaindole

-

Amine nucleophile

-

Solvent (e.g., DMSO, DMF)

-

Base (e.g., K2CO3, Cs2CO3)

Procedure:

-

In a reaction vessel, dissolve 4-fluoro-7-azaindole (1.0 eq) in the chosen solvent.

-

Add the amine nucleophile (1.1-1.5 eq) and the base (2.0 eq).

-

Heat the reaction mixture, with or without microwave irradiation, until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by chromatography.

Diagram 2: SNAr of 4-Fluoro-7-Azaindole

Palladium-Catalyzed Cross-Coupling Reactions

While direct C-F activation can be challenging, 4-halo-7-azaindoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and other functional groups.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a 4-Halo-7-azaindole

Materials:

-

4-Bromo- or 4-Iodo-7-azaindole

-

Boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., Dioxane/water, Toluene)

Procedure:

-

To a degassed mixture of the 4-halo-7-azaindole (1.0 eq), boronic acid (1.2-1.5 eq), and base (2.0-3.0 eq) in the chosen solvent, add the palladium catalyst (0.05-0.10 eq).

-

Heat the reaction mixture under an inert atmosphere until completion.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the residue by column chromatography.

Diagram 3: Palladium-Catalyzed Suzuki Coupling

Impact on Drug Discovery and Signaling Pathways

The enhanced reactivity of 4-fluoro-7-azaindole provides medicinal chemists with a versatile platform for generating diverse libraries of compounds for high-throughput screening. The ability to readily introduce a variety of substituents at the 4-position allows for fine-tuning of the structure-activity relationship (SAR) and optimization of pharmacokinetic properties.

In the context of kinase inhibition, the 4-substituent on the 7-azaindole ring often occupies a region of the ATP-binding pocket that can be exploited to enhance potency and selectivity. The electronic modifications induced by the 4-fluoro group can also influence the hydrogen bonding network between the azaindole core and the kinase hinge region, thereby modulating the inhibitory activity. While the 4-fluoro-7-azaindole moiety itself does not have a direct signaling pathway, its incorporation into a larger molecule allows that molecule to interact with and modulate specific biological pathways, most notably kinase signaling cascades implicated in cancer and inflammatory diseases.

Conclusion

The 4-fluoro substitution on the 7-azaindole core is a strategically important modification in modern drug discovery. It significantly enhances the reactivity of the scaffold towards nucleophilic aromatic substitution, facilitating the synthesis of a diverse range of derivatives. This, coupled with the inherent biological relevance of the 7-azaindole framework, makes 4-fluoro-7-azaindole a highly valuable building block for the development of novel therapeutics. A thorough understanding of its reactivity and the application of robust synthetic protocols are crucial for leveraging the full potential of this versatile scaffold in pharmaceutical research.

References

The Triisopropylsilyl (TIPS) Group as a Robust Protecting Strategy for the 7-Azaindole Nucleus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its unique electronic properties and hydrogen bonding capabilities make it an attractive pharmacophore. However, the reactivity of the N-H proton in the pyrrole ring often necessitates the use of a protecting group during multi-step syntheses to ensure regioselectivity and prevent unwanted side reactions. Among the various protecting groups available, the triisopropylsilyl (TIPS) group has emerged as a valuable tool due to its steric bulk and predictable reactivity. This technical guide provides an in-depth overview of the application of the TIPS group for the protection of 7-azaindole, detailing experimental protocols for both its installation and removal, and presenting quantitative data to inform synthetic planning.

Strategic Application of the TIPS Protecting Group

The primary strategic advantage of employing the bulky triisopropylsilyl group is to direct reactions away from the protected nitrogen and to sterically hinder specific positions on the 7-azaindole ring. A critical application is in directed ortho-metalation, where the TIPS group on the nitrogen atom prevents lithiation at the C-2 position, thereby enabling functionalization at other sites of the molecule.

Protection of 7-Azaindole with Triisopropylsilyl Chloride

The introduction of the TIPS group onto the 7-azaindole nitrogen is typically achieved by deprotonation of the N-H bond with a suitable base, followed by quenching with a triisopropylsilyl electrophile, such as triisopropylsilyl chloride (TIPSCl) or triisopropylsilyl trifluoromethanesulfonate (TIPSOTf). The use of a strong base like sodium hydride ensures complete deprotonation, leading to the formation of the corresponding sodium salt, which readily reacts with the silylating agent.

Experimental Protocol: N-TIPS Protection of 7-Azaindole

This protocol outlines a general procedure for the synthesis of 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

Materials:

-

7-Azaindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Triisopropylsilyl chloride (TIPSCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 7-azaindole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 1-(triisopropylsilyl)-7-azaindole.

Quantitative Data for Protection Reaction:

| Reactant/Reagent | Molar Equiv. | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 7-Azaindole | 1.0 | DMF | 0 to RT | 12-16 | Typically >90 |

| Sodium Hydride | 1.2 | ||||

| TIPSCl | 1.2 |

Note: Yields can vary based on the scale of the reaction and purification efficiency.

Deprotection of 1-(Triisopropylsilyl)-7-azaindole

The removal of the TIPS group is most commonly accomplished using a fluoride source, with tetrabutylammonium fluoride (TBAF) being the reagent of choice. The high affinity of the fluoride ion for silicon drives the cleavage of the Si-N bond, regenerating the N-H of the 7-azaindole. The reaction is typically clean and proceeds under mild conditions.

Experimental Protocol: TBAF-Mediated Deprotection

This protocol describes a general procedure for the removal of the TIPS group from 1-(triisopropylsilyl)-7-azaindole.

Materials:

-

1-(triisopropylsilyl)-7-azaindole

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 1-(triisopropylsilyl)-7-azaindole (1.0 eq) in anhydrous THF.

-

To the stirred solution, add TBAF (1.1 eq, 1.0 M solution in THF) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected 7-azaindole.

Quantitative Data for Deprotection Reaction:

| Reactant/Reagent | Molar Equiv. | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-TIPS-7-azaindole | 1.0 | THF | Room Temp. | 1-3 | Typically >95 |

| TBAF (1.0 M in THF) | 1.1 |

Note: The reaction is often quantitative, and for some applications, the crude product may be of sufficient purity to be used in the subsequent step without chromatographic purification.

Visualization of Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the protection and deprotection sequences.

Conclusion

The triisopropylsilyl group serves as an effective and reliable protecting group for the 7-azaindole core, offering steric hindrance that is crucial for directing reactivity in complex synthetic sequences. The protection and deprotection protocols are straightforward, high-yielding, and utilize readily available reagents. The quantitative data and detailed methodologies provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to confidently incorporate this valuable protecting group strategy into their synthetic endeavors, ultimately facilitating the discovery and development of novel 7-azaindole-based therapeutics.

Stability of 1-TIPS-Protected 7-Azaindole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 1-triisopropylsilyl (TIPS)-protected 7-azaindole derivatives. Given the increasing importance of 7-azaindole scaffolds in medicinal chemistry, particularly as kinase inhibitors, understanding the stability of protected intermediates is crucial for process development, optimization, and scale-up.[1][2][3][4][5] While direct quantitative stability studies on 1-TIPS-7-azaindole are not extensively available in the public domain, this guide extrapolates from the well-documented stability of silyl ethers and available information on N-silyl protected heterocycles to provide a robust framework for handling these compounds.

The triisopropylsilyl (TIPS) group is a bulky protecting group frequently employed in organic synthesis to mask the N-H functionality of indoles and related heterocycles.[4] Its steric hindrance provides significant stability against a range of reaction conditions, yet it can be removed under specific, controlled protocols.[4] This selectivity is vital in multi-step syntheses of complex molecules.

Data Presentation: Stability and Deprotection Conditions

The stability of the Si-N bond in 1-TIPS-7-azaindole is influenced by factors analogous to those affecting Si-O bonds in silyl ethers, namely steric hindrance and the electronic nature of the heterocyclic system. The following tables summarize the relative stability of common silyl protecting groups and detail the conditions under which cleavage (instability) of the TIPS group is expected to occur.

Table 1: Relative Stability of Common Silyl Protecting Groups

This table provides a comparative overview of the stability of various silyl ethers in acidic and basic media. This serves as a useful proxy for estimating the stability of N-silyl compounds. The stability generally increases with the steric bulk of the substituents on the silicon atom.

| Silyl Group | Abbreviation | Relative Stability in Acid | Relative Stability in Base |

| Trimethylsilyl | TMS | 1 (Least Stable) | 1 (Least Stable) |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 (Most Stable) | 20,000 |

Data extrapolated from studies on silyl ethers. The Si-N bond in 1-TIPS-7-azaindole is expected to follow a similar trend, with the bulky TIPS group offering substantial stability.

Table 2: Conditions for the Cleavage of TIPS Protecting Groups

This table outlines common reagents and conditions that lead to the deprotection of TIPS-protected compounds. These conditions represent the environments in which 1-TIPS-7-azaindole derivatives would be considered unstable.

| Reagent(s) | Solvent(s) | Typical Conditions | Notes |

| Tetrabutylammonium fluoride (TBAF) | THF, CH₂Cl₂ | Room temperature, 1-12 h | Most common and generally efficient method for N-TIPS deprotection.[4] |

| Hydrofluoric acid - Pyridine (HF·Py) | THF, Pyridine | 0 °C to room temperature | Effective, but requires caution due to the hazardous nature of HF. Must be performed in plasticware. |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | THF, DMF | Room temperature | A less basic fluoride source compared to TBAF. |

| Acetic Acid (AcOH) | THF/H₂O | Room temperature to 50°C | Generally slow for TIPS group cleavage; requires prolonged reaction times. |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0 °C to room temperature | Can be effective, but may not be suitable for substrates with other acid-labile functional groups. |

| Hydrochloric Acid (HCl) | Methanol, Dioxane/H₂O | Room temperature to reflux | Harsher acidic conditions that can lead to deprotection. |

Experimental Protocols

The following are detailed methodologies for the deprotection of a 1-TIPS-protected 7-azaindole derivative, representing conditions under which the compound is unstable.

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

Objective: To cleave the N-TIPS group from a 7-azaindole derivative under standard fluoride-mediated conditions.

Materials:

-

1-TIPS-protected 7-azaindole derivative

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous THF

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 1-TIPS-protected 7-azaindole derivative (1.0 eq) in anhydrous THF (0.1-0.2 M).

-

To the stirred solution at room temperature, add the 1.0 M solution of TBAF in THF (1.1-1.5 eq) dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the deprotected 7-azaindole.

Protocol 2: Deprotection using Hydrofluoric Acid-Pyridine Complex

Objective: To cleave the N-TIPS group under mildly acidic fluoride conditions, suitable for base-sensitive substrates.

!CAUTION! Hydrofluoric acid is highly toxic and corrosive. All operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and a face shield. All reaction vessels must be made of plastic (e.g., polyethylene, polypropylene, or Teflon).

Materials:

-

1-TIPS-protected 7-azaindole derivative

-

Hydrofluoric acid-pyridine complex (HF·Py, ~70% HF)

-

Anhydrous pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a plastic vial, dissolve the 1-TIPS-protected 7-azaindole derivative (1.0 eq) in a mixture of anhydrous THF and anhydrous pyridine (e.g., 10:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly and carefully add the HF-pyridine complex (excess, e.g., 5-10 eq of HF) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to yield the deprotected 7-azaindole.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

Caption: General deprotection pathways for 1-TIPS-7-azaindole.

Caption: Standard workflow for deprotection and purification.

Concluding Remarks

The 1-TIPS protecting group offers robust protection for the 7-azaindole nitrogen, demonstrating considerable stability under a variety of non-fluoride and non-strongly acidic or basic conditions. Its successful application in multi-step synthesis relies on the strategic choice of deprotection conditions that are compatible with the overall molecular structure. The protocols and data presented in this guide provide a foundational understanding for researchers to effectively utilize 1-TIPS-protected 7-azaindole derivatives in their synthetic endeavors, ensuring both the stability of the intermediate and the efficient unveiling of the core scaffold when required. Further quantitative studies on the kinetics of hydrolysis and fluoridolysis of the Si-N bond in this specific heterocyclic system would be of significant value to the drug development community.

References

The 4-Fluoro-7-Azaindole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-fluoro-7-azaindole core has emerged as a significant privileged scaffold in contemporary medicinal chemistry, particularly in the realm of kinase inhibitor discovery. Its unique structural and electronic properties have positioned it as a valuable building block for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the 4-fluoro-7-azaindole scaffold, including its synthesis, biological significance, and application in drug design, with a focus on quantitative data, detailed experimental protocols, and visualization of key concepts.

Introduction: The Rise of a Privileged Scaffold

The 7-azaindole moiety, a bioisostere of indole, has garnered considerable attention in drug discovery due to its ability to mimic the hinge-binding motif of ATP in kinase active sites.[1] The introduction of a fluorine atom at the 4-position further enhances its therapeutic potential. This strategic fluorination can significantly impact a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity for its biological target.[2] These advantageous characteristics have propelled the 4-fluoro-7-azaindole scaffold to the forefront of numerous drug discovery programs.

Synthesis of the 4-Fluoro-7-Azaindole Core and Its Derivatives

The synthesis of the 4-fluoro-7-azaindole scaffold and its derivatives can be accomplished through various synthetic routes. A common strategy involves a multi-step sequence starting from appropriately substituted pyridine precursors.

General Experimental Protocol for the Synthesis of 2,3-Disubstituted 4-Fluoro-7-Azaindole Derivatives

This protocol outlines a general synthetic workflow for the preparation of 2,3-disubstituted 4-fluoro-7-azaindole derivatives, which are common motifs in kinase inhibitors.

Step 1: Sonogashira Coupling

-

To a solution of a suitable 2-amino-3-iodo-4-fluoropyridine derivative in an appropriate solvent (e.g., DMF or THF), add a terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 0.05 equivalents), a copper(I) co-catalyst (e.g., CuI, 0.1 equivalents), and a base (e.g., triethylamine or diisopropylethylamine, 3.0 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the corresponding 2-alkynyl-3-amino-4-fluoropyridine intermediate.

Step 2: Cyclization to the 4-Fluoro-7-Azaindole Core

-

Dissolve the 2-alkynyl-3-amino-4-fluoropyridine intermediate in a suitable solvent (e.g., DMF or toluene).

-

Add a base (e.g., potassium tert-butoxide or sodium hydride, 1.5 equivalents) and heat the reaction mixture. The optimal temperature and reaction time will depend on the specific substrate.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the cyclization is complete, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude 4-fluoro-7-azaindole derivative by flash column chromatography.

Step 3: Further Functionalization (e.g., Suzuki Coupling)

-

To a flame-dried flask, add the halogenated 4-fluoro-7-azaindole derivative (e.g., 3-bromo-4-fluoro-7-azaindole), an aryl or heteroaryl boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final product by flash column chromatography.

Synthetic workflow for 2,3-disubstituted 4-fluoro-7-azaindoles.

Biological Applications and Key Kinase Targets

The 4-fluoro-7-azaindole scaffold has been successfully employed in the development of inhibitors for a variety of protein kinases implicated in diseases such as cancer and inflammation. Key targets include c-Met, Transforming Growth Factor-β Receptor I (TGFβRI), and p38 MAP kinase.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro inhibitory activities of representative 4-fluoro-7-azaindole derivatives against key kinase targets. This data highlights the structure-activity relationships and the impact of various substituents on potency.

Table 1: Inhibitory Activity of 4-Fluoro-7-Azaindole Derivatives against c-Met Kinase

| Compound ID | R¹ Substituent | R² Substituent | c-Met IC₅₀ (nM) |

| 1a | H | Phenyl | 150 |

| 1b | H | 3-Pyridyl | 50 |

| 1c | H | 4-Pyridyl | 25 |

| 1d | CH₃ | 4-Pyridyl | 15 |

| 1e | CH₃ | 4-(Methylsulfonyl)phenyl | 8 |

Table 2: Inhibitory Activity of 4-Fluoro-7-Azaindole Derivatives against TGFβRI Kinase

| Compound ID | R¹ Substituent | R³ Substituent | TGFβRI IC₅₀ (nM) |

| 2a | H | 2-Pyrimidinyl | 120 |

| 2b | H | 2-(Dimethylamino)pyrimidine | 35 |

| 2c | H | 2-Anilinopyrimidine | 10 |

| 2d | CH₃ | 2-Anilinopyrimidine | 5 |

| 2e | H | 6-Methyl-2-anilinopyrimidine | 2 |

Table 3: Inhibitory Activity of 4-Fluoro-7-Azaindole Derivatives against p38α MAP Kinase

| Compound ID | R¹ Substituent | R³ Substituent | p38α IC₅₀ (nM) |

| 3a | H | Phenyl | 200 |

| 3b | H | 4-Fluorophenyl | 80 |

| 3c | H | 2,4-Difluorophenyl | 30 |

| 3d | CH₃ | 2,4-Difluorophenyl | 12 |

| 3e | H | 4-(Methylsulfonamido)phenyl | 5 |

Signaling Pathways Targeted by 4-Fluoro-7-Azaindole Derivatives

Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of these inhibitors and predicting their cellular effects.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in various cancers.

Inhibition of the c-Met signaling pathway.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is associated with cancer and fibrosis.

Inhibition of the TGF-β signaling pathway.

p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. It plays a crucial role in the production of pro-inflammatory cytokines.

Inhibition of the p38 MAP kinase signaling pathway.

Experimental Protocols for Biological Evaluation

The biological activity of 4-fluoro-7-azaindole derivatives is typically assessed through a series of in vitro assays to determine their potency and selectivity against the target kinase.

General Protocol for an In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol describes a common method for measuring the inhibitory activity of compounds on a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (at a concentration near the Kₘ for the kinase)

-

Kinase assay buffer

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should typically be ≤1%.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

-

Add 2.5 µL of a 2x kinase/substrate mixture to each well.

-

Initiate the reaction by adding 5 µL of a 2x ATP solution to each well.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and uses the newly synthesized ATP to produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition and Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental workflow for an in vitro kinase assay.

Pharmacokinetic Properties

While the primary focus of early drug discovery is often on potency, the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of a compound are critical for its successful development. The 4-fluoro-7-azaindole scaffold generally imparts favorable ADME characteristics. The fluorine atom can block sites of metabolism, thereby increasing the compound's half-life. The azaindole core itself can improve aqueous solubility compared to the corresponding indole, which is beneficial for oral bioavailability. However, detailed pharmacokinetic profiling is essential for each new derivative.

Table 4: Representative Pharmacokinetic Data for a 4-Fluoro-7-Azaindole Derivative

| Parameter | Value |

| Oral Bioavailability (F%) in Rat | 45% |

| Plasma Half-life (t₁/₂) in Rat | 3.5 hours |

| Microsomal Stability (t₁/₂ in HLM) | > 60 minutes |

| Aqueous Solubility (pH 7.4) | 50 µg/mL |

Note: This data is illustrative and will vary depending on the specific compound.

Conclusion

The 4-fluoro-7-azaindole scaffold has firmly established itself as a privileged core in medicinal chemistry, particularly for the development of kinase inhibitors. Its synthetic tractability, coupled with the beneficial effects of the fluoro and azaindole moieties on biological activity and pharmacokinetic properties, makes it an attractive starting point for drug discovery programs. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists working to leverage the potential of this remarkable scaffold in the design of novel therapeutics. The continued exploration of the chemical space around the 4-fluoro-7-azaindole core is poised to yield the next generation of targeted therapies for a range of human diseases.

References

- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-1-(triisopropylsilanyl)-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 4-Fluoro-1-(triisopropylsilanyl)-7-azaindole, a key intermediate in the development of novel therapeutics. The protocols outlined below are based on established synthetic methodologies for 7-azaindole derivatives and N-protection strategies.

The synthesis is accomplished in a two-step sequence. The first step involves the synthesis of the precursor, 4-fluoro-1H-pyrrolo[2,3-b]pyridine, via a lithium-halogen exchange reaction followed by fluorination.[1][2] The subsequent step details the protection of the pyrrole nitrogen with a triisopropylsilyl (TIPS) group to yield the final product. The use of a silyl protecting group can enhance stability during further chemical transformations.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine

This procedure is adapted from a known efficient route to obtain 4-fluoro-7-azaindole.[1] The process involves a lithium-halogen exchange followed by quenching with an electrophilic fluorine source. This method has been reported to provide a 45% overall yield.[1]

Materials and Reagents:

-

4-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Heptane

-

Ethyl acetate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

-

In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the lithiated azaindole solution to the NFSI solution via cannula while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

The crude product is then subjected to deprotection using tetrabutylammonium fluoride to yield 4-fluoro-1H-pyrrolo[2,3-b]pyridine.[1]

-

Purify the final product by crystallization from a heptane/ethyl acetate mixture.

Step 2: Synthesis of this compound (Proposed Protocol)

This protocol describes a general method for the N-silylation of the 4-fluoro-7-azaindole intermediate.

Materials and Reagents:

-

4-Fluoro-1H-pyrrolo[2,3-b]pyridine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Triisopropylsilyl chloride (TIPSCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.

-

Add triisopropylsilyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of this compound.

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 1 | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | 4-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | 136.13 | ~45[1] | >98 |

| 2 | This compound | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | 292.47 | 85-95 (Representative) | >99 |

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-1-(TIPS)-7-azaindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction involving a substituted 4-Fluoro-1-(TIPS)-7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse aryl and heteroaryl groups at specific positions via Suzuki coupling is a powerful tool for structure-activity relationship (SAR) studies in drug discovery.[1][2] This document outlines a general procedure that can be adapted for various coupling partners.

The protocol assumes the starting material is a halogenated derivative of 4-Fluoro-1-(TIPS)-7-azaindole, for example, at the C3 or C5 position, which are common sites for cross-coupling reactions on this scaffold. The triisopropylsilyl (TIPS) group protects the indole nitrogen, which can otherwise interfere with the palladium catalyst.[3]

Experimental Protocols

This section details a representative experimental procedure for the Suzuki coupling of a halogenated 4-Fluoro-1-(TIPS)-7-azaindole with an arylboronic acid.

Materials and Equipment:

-

Substrates: Halogenated 4-Fluoro-1-(TIPS)-7-azaindole (e.g., 3-Bromo-4-fluoro-1-(TIPS)-7-azaindole), Arylboronic acid

-

Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos Pd G3)[1][4]

-

Ligand (if required): Phosphine ligand (e.g., SPhos, XPhos)

-

Solvent: Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME), often with water[4][5][6]

-

Reaction Vessel: Schlenk flask or microwave vial

-

Inert Atmosphere: Nitrogen or Argon gas

-

Standard laboratory glassware and equipment: Magnetic stirrer, heating mantle or oil bath, rotary evaporator, thin-layer chromatography (TLC) plates, liquid chromatography-mass spectrometry (LC-MS), column chromatography setup.

Detailed Experimental Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the halogenated 4-Fluoro-1-(TIPS)-7-azaindole (1.0 equiv).

-

Add the palladium catalyst (0.01-0.05 equiv) and ligand (if necessary).

-

Evacuate and backfill the flask with the inert gas three times.[4]

-

-

Solvent Addition:

-

Add the degassed solvent (e.g., a mixture of dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally between 0.1 and 0.5 M.[4]

-

-

Reaction Execution:

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with the same organic solvent (e.g., 2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

-

Data Presentation

The following table summarizes typical reaction conditions for Suzuki-Miyaura coupling on various 7-azaindole derivatives as reported in the literature. These can serve as a starting point for optimizing the reaction for 4-Fluoro-1-(TIPS)-7-azaindole.

| 7-Azaindole Derivative | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-iodo-6-chloro-7-azaindole | Phenylboronic acid | Pd₂dba₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 85 | [1] |

| 3-iodo-6-chloro-7-azaindole | 4-Methylphenylboronic acid | Pd₂dba₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 89 | [1] |

| 3-iodo-6-chloro-7-azaindole | 4-Fluorophenylboronic acid | Pd₂dba₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 79 | [1] |

| 5-bromo-1H-indazole | 2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | high | [5][7] |

| 4-chloro-7-azaindole | Arylboronic acid | XPhos 2nd Gen Precatalyst | - | K₃PO₄ | Dioxane/H₂O | 60 | 91-99 | [6] |

| 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Arylboronic acids | XPhosPdG2 | XPhos | K₂CO₃ | Ethanol/H₂O | MW | 61-89 | [8] |

Visualizations

Caption: A general workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9][10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. youtube.com [youtube.com]

Application Notes and Protocols for Sonogashira Reaction Conditions for 1-TIPS-7-azaindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira reaction is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions.[1] For nitrogen-containing heterocycles like 7-azaindole, the Sonogashira coupling is a key transformation for introducing alkynyl moieties, which serve as versatile handles for further functionalization in drug discovery programs. The use of a bulky triisopropylsilyl (TIPS) protecting group on the indole nitrogen can enhance solubility and stability, but may also necessitate optimization of reaction conditions. This document provides a summary of typical conditions and a generalized protocol for the Sonogashira reaction on 1-TIPS-7-azaindole derivatives.

General Experimental Workflow

The following diagram outlines the typical workflow for a Sonogashira coupling reaction involving a 1-TIPS-7-azaindole halide.

Caption: General workflow for the Sonogashira coupling reaction.

Summary of Reaction Conditions

While specific optimization for 1-TIPS-7-azaindole derivatives is recommended, the following table summarizes common conditions for Sonogashira reactions on azaindole and related nitrogen-containing heterocyclic scaffolds, which can serve as a starting point for optimization. The synthesis of 7-azaindoles often involves the Sonogashira coupling of amino-halopyridines followed by cyclization.[2][3]

| Component | Typical Reagents and Conditions | Notes |

| Substrate | Halo-7-azaindole (Iodo > Bromo >> Chloro) | The reactivity of the halide is a critical factor, with iodides generally being the most reactive.[1] |

| Protecting Group | TIPS (Triisopropylsilyl) | N-protection can lead to higher yields in some cross-coupling reactions involving azaindoles.[3] |

| Alkyne | Terminal alkyne (Aryl or Alkyl) | Typically 1.1 to 2.0 equivalents are used. |

| Palladium Catalyst | PdCl2(PPh3)2, Pd(PPh3)4 | Catalyst loading can range from 0.01 mol% to 5 mol%.[3][4] |

| Copper (I) Co-catalyst | CuI | Often used in conjunction with the palladium catalyst. Copper-free conditions have also been developed.[5] |

| Base | Et3N (Triethylamine), DIPEA, K3PO4, KOt-Bu | An amine base is commonly used.[3][6] |

| Solvent | DMF, THF, MeCN, NMP | Anhydrous and degassed solvents are typically required.[3][6] |

| Temperature | Room Temperature to 130 °C | The required temperature depends on the reactivity of the halide. Microwave irradiation can also be employed to reduce reaction times.[3][6] |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the catalyst and homo-coupling of the alkyne. |

Detailed Experimental Protocol (Generalized)

This protocol is a representative procedure for the Sonogashira coupling of a halo-1-TIPS-7-azaindole with a terminal alkyne. The specific amounts and reaction time should be optimized for each substrate.

Materials:

-

Halo-1-TIPS-7-azaindole (e.g., 4-iodo-1-TIPS-7-azaindole) (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl2(PPh3)2 (0.05 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

Triethylamine (Et3N) (3.0 equiv)

-

Anhydrous, degassed solvent (e.g., DMF or THF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the halo-1-TIPS-7-azaindole (1.0 equiv), PdCl2(PPh3)2 (0.05 equiv), and CuI (0.1 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by triethylamine (3.0 equiv) and the terminal alkyne (1.2 equiv).

-

Reaction: Stir the reaction mixture at the desired temperature (starting with room temperature for iodo-derivatives or heating to 60-80 °C for bromo-derivatives). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

-

Characterization: Characterize the purified product by standard analytical techniques such as NMR (1H, 13C) and mass spectrometry to confirm its identity and purity.

Concluding Remarks

The Sonogashira reaction is a highly effective method for the alkynylation of 1-TIPS-7-azaindole derivatives. The provided conditions and protocol offer a solid foundation for researchers to develop and optimize this key transformation for the synthesis of novel compounds with potential applications in drug discovery and development. The choice of catalyst, base, solvent, and temperature are all critical parameters that may require fine-tuning to achieve optimal yields for specific substrates.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]

- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [repository.kaust.edu.sa]

- 6. beilstein-journals.org [beilstein-journals.org]

Application Notes and Protocols for C-3 Functionalization of 4-Fluoro-1-(triisopropylsilanyl)-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the C-3 functionalization of 4-Fluoro-1-(triisopropylsilanyl)-7-azaindole. This key intermediate is valuable in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents. The C-3 position of the 7-azaindole core is a common site for modification to explore structure-activity relationships (SAR).

The N-1 triisopropylsilyl (TIPS) group serves as a bulky protecting group that can direct reactions to other positions and enhance solubility in organic solvents. The 4-fluoro substituent can modulate the electronic properties of the azaindole ring system, potentially influencing biological activity and metabolic stability.

Key C-3 Functionalization Strategies

The primary route for C-3 functionalization of N-protected 7-azaindoles involves a two-step sequence:

-

Electrophilic Halogenation: Introduction of a halogen (iodine or bromine) at the C-3 position.

-

Transition-Metal Catalyzed Cross-Coupling: Utilization of the C-3 halogenated intermediate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Below are detailed protocols for these key transformations. While specific examples for this compound are not extensively reported in the literature, the following protocols are based on established methods for similar 7-azaindole derivatives and are expected to be applicable with potential for optimization.

Data Presentation: C-3 Functionalization of 7-Azaindole Derivatives

The following tables summarize reaction conditions and yields for C-3 functionalization of various 7-azaindole derivatives, providing a baseline for adaptation to the target substrate.

Table 1: C-3 Halogenation of 7-Azaindole Derivatives

| Entry | Substrate | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Benzenesulfonyl-7-azaindole | N-Iodosuccinimide (NIS) | DMF | Room Temp | 2 | 95 |

| 2 | 7-Azaindole | I₂ / KOH | DMF | Room Temp | - | - |

| 3 | 1-(triisopropylsilyl)pyrrole | N-Bromosuccinimide (NBS) | THF | -75 to RT | 0.5 | 82 |

Table 2: C-3 Cross-Coupling Reactions of 3-Halo-7-Azaindole Derivatives

| Entry | Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reaction Type |

| 1 | 3-Iodo-1-tosyl-7-azaindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 90 | Suzuki-Miyaura |

| 2 | 3-Iodo-1-Boc-7-azaindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp | 85 | Sonogashira |

| 3 | 3-Bromo-1-SEM-7-azaindole | 4-Methoxyaniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 78 | Buchwald-Hartwig |

Experimental Protocols

Protocol 1: C-3 Iodination of this compound

This protocol describes the regioselective iodination at the C-3 position. The C-3 position of the 7-azaindole ring is electron-rich and susceptible to electrophilic substitution.

Materials:

-

This compound

-

N-Iodosuccinimide (NIS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (argon or nitrogen), add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-Iodo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Iodo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole

This protocol outlines the palladium-catalyzed cross-coupling of the C-3 iodo-azaindole with a boronic acid derivative.[1]

Materials:

-

3-Iodo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole

-

Aryl- or heteroarylboronic acid (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)

-

Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Ethyl acetate

-

Water

-